molecular formula C12H12N2O4 B8577000 5-(benzimidazol-2(3H)-one-6-yl)-5-oxopentanoic acid

5-(benzimidazol-2(3H)-one-6-yl)-5-oxopentanoic acid

Cat. No. B8577000
M. Wt: 248.23 g/mol
InChI Key: GSZXRRPYJHCZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzimidazol-2(3H)-one-6-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(benzimidazol-2(3H)-one-6-yl)-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(benzimidazol-2(3H)-one-6-yl)-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(benzimidazol-2(3H)-one-6-yl)-5-oxopentanoic acid

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

5-oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid

InChI

InChI=1S/C12H12N2O4/c15-10(2-1-3-11(16)17)7-4-5-8-9(6-7)14-12(18)13-8/h4-6H,1-3H2,(H,16,17)(H2,13,14,18)

InChI Key

GSZXRRPYJHCZNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)CCCC(=O)O)NC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of glutaric anhydride (3.42 g, 30 mmol) and benzimidazol-2(3H)-one (4.02 g, 30 mmol) in tetrachloroethane (100 ml), was added aluminium chloride from a freshly opened container (14.0 g, 105 mmol) in small portions. This mixture was heated to 120 C for 105 min, cooled to room temperature, then poured onto a mixture of ice (75 g) and concentrated hydrochloric acid (20 ml). The suspension was stirred overnight to break up solids that had formed. The tetrachloroethane was azeotropically distilled from the mixture with water under reduced pressure, leaving a brown solid suspended in an aqueous phase. The solid was filtered off and washed with dilute aqueous hydrochloric acid, then water. The solid was added to boiling aqueous sodium carbonate (5% w/v, 150 ml) and the solution filtered. Decolourizing charcoal was added to the cooled filtrate, which was then boiled for 5 min. The charcoal was removed by filtration, and the filtrate treated with concentrated hydrochloric acid until the pH of the solution was 4. The precipitated solid was allowed to stir overnight, filtered off, and dried in a vacuum oven at 50 C/20 mmHg until a constant weight was achieved (1.6 g of brown solid). Nmr indicates that some starting material still remains. Recrystallization of a portion of this solid from acetic acid, as indicated by Kosyakovskaya, did not afford recovery of any product. A portion of the brown solid (300 mg) was dissolved in aqueous sodium bicarbonate (5% w/v, 10 ml) and insoluble material removed by filtration. The filtrate was acidified with concentrated hydrochloric acid and the precipitate formed filtered off and dried at the pump (30 mg).
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
300 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

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